An In-depth Technical Guide to 2-Methyl-1,3-pentadiene
An In-depth Technical Guide to 2-Methyl-1,3-pentadiene
This technical guide provides a comprehensive overview of 2-Methyl-1,3-pentadiene, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
2-Methyl-1,3-pentadiene is a conjugated diene that exists as cis (Z) and trans (E) isomers. The trans isomer is generally the more stable and commonly available form.
CAS Numbers:
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(Z)-2-Methyl-1,3-pentadiene: 1501-60-6[3]
Synonyms: (E)-2-Methylpenta-1,3-diene, trans-2-Methyl-1,3-pentadiene, 2-Methyl-trans-1,3-pentadiene[3][5][7]
The key physicochemical properties of 2-Methyl-1,3-pentadiene are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [1][2][3][4][5] |
| Molecular Weight | 82.14 g/mol | [2][3][4][8] |
| Boiling Point | 75-76 °C | [2][9] |
| Melting Point | -94.9 °C | [2] |
| Density | 0.718 g/cm³ at 25 °C | [2][9] |
| Refractive Index (n20/D) | 1.445 | [9] |
| Flash Point | -8 °C | [2] |
| Storage Temperature | 2-8 °C | [2][3] |
Experimental Protocols
Synthesis of 2-Methyl-1,3-pentadiene
A common method for the preparation of 2-Methyl-1,3-pentadiene involves a two-step dehydration of 2-methyl-2,4-pentanediol, utilizing a weakly acidic catalyst to improve yield and reduce equipment corrosion.
Step 1: Synthesis of 4-Methyl-4-penten-2-ol (B1580817)
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Apparatus: A reactor equipped with a thorn-shaped fractionating column and a condensing tube.
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Catalyst: Ferric chloride loaded on montmorillonite (B579905) (mass ratio of 0.05-0.5:1).
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Procedure: a. Charge the reactor with 2-methyl-2,4-pentanediol and the catalyst. b. Heat the reactor to a temperature of 110-140 °C. c. The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.
Step 2: Synthesis of 2-Methyl-1,3-pentadiene
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Apparatus: A 500 mL three-neck flask equipped with a stirring magneton, a thorn-shaped fractionating column, a condensing tube, and a receiving flask.
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Catalyst: A mixture of potassium bisulfate and citric acid (mass ratio of 1:2).
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Procedure: a. Add 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture to the three-neck flask. b. Heat the reaction mixture to 120-150 °C with stirring. c. The product, 2-methyl-1,3-pentadiene, is extracted during the reaction by distillation. d. The final product can achieve a purity of over 92% with a yield of approximately 85%.
Purification of 2-Methyl-1,3-pentadiene
Commercial preparations of methylpentadienes may contain a mixture of isomers. A method for separating high-purity 4-methyl-1,3-pentadiene (B1595702) from cis- and trans-2-methyl-1,3-pentadiene involves a Diels-Alder reaction to remove the trans-isomer.
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Initial Reaction: Treat the isomer mixture with a slight molar excess of maleic anhydride (B1165640) relative to the amount of the trans-2-methyl-1,3-pentadiene isomer. A polymerization inhibitor such as hydroquinone (B1673460) can be added. The reaction is typically carried out at a temperature between 0 °C and 50 °C.
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Separation: The unreacted isomers are separated from the maleic anhydride adduct by azeotropic distillation with water.
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Isomerization: The remaining mixture, enriched in the cis-2-methyl-1,3-pentadiene, is treated with a catalyst like iodine, bromine, or aluminum triiodide (0.1 to 2.0% by weight) at room temperature to 50 °C to isomerize the cis-isomer to the trans-isomer.
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Second Reaction and Separation: The isomerized mixture is again treated with maleic anhydride to remove the newly formed trans-isomer, allowing for the separation of the desired methylpentadiene in high purity.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2-Methyl-1,3-pentadiene.
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Sample Preparation: Samples containing 2-Methyl-1,3-pentadiene are typically diluted in a suitable solvent (e.g., hexane (B92381) or cyclohexane) before injection. For complex matrices, a headspace or solid-phase microextraction (SPME) method may be employed.
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.
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Injector: Split/splitless injection is commonly used.
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Oven Program: A temperature gradient program is employed to ensure good separation of the analyte from other volatile compounds.
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Carrier Gas: Helium or hydrogen.
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MS Conditions:
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Ionization: Electron ionization (EI) at 70 eV.
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Detection Mode: Full scan mode for identification of unknown components and selected ion monitoring (SIM) mode for quantification of the target analyte to enhance sensitivity and selectivity.
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Data Analysis: The identification of 2-Methyl-1,3-pentadiene is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is typically performed using an external or internal standard calibration curve.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of 2-Methyl-1,3-pentadiene.
Diels-Alder Reaction of 2-Methyl-1,3-pentadiene
Caption: Diels-Alder reaction of 2-Methyl-1,3-pentadiene with maleic anhydride.
Polymerization Workflow
Caption: General experimental workflow for the polymerization of 2-Methyl-1,3-pentadiene.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. biosynth.com [biosynth.com]
- 3. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
